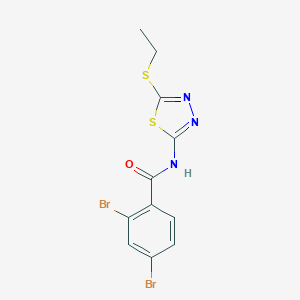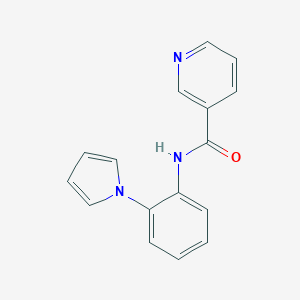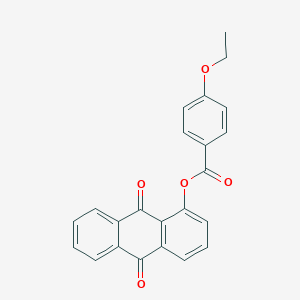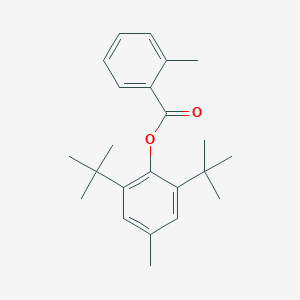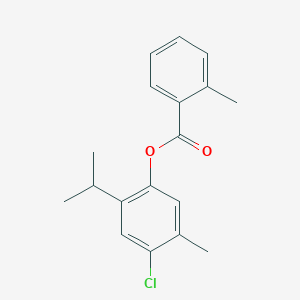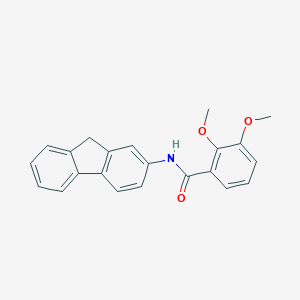![molecular formula C16H18NO2+ B289736 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium](/img/structure/B289736.png)
1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium (MCTP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCTP is a pyridinium salt that is derived from the reaction of 2,4,6-trimethylpyridine and dimethyl carbonate. This compound has been studied extensively for its biochemical and physiological effects and its mechanism of action.
作用机制
The mechanism of action of 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling and regulation.
Biochemical and Physiological Effects:
1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium has been shown to have a range of biochemical and physiological effects. It has been shown to have antitumor and antiviral activities, as well as anti-inflammatory and antioxidant properties. 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium has also been shown to enhance plant growth and resistance to environmental stress.
实验室实验的优点和局限性
One advantage of 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium is its ease of synthesis and high yield. 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium is also relatively stable and can be easily handled in the laboratory. However, one limitation of 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium is its limited solubility in water, which can make it difficult to use in certain experiments. 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium is also relatively expensive, which can limit its use in large-scale experiments.
未来方向
There are several future directions for research on 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium. One area of research is the development of 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium-based drug delivery systems. Another area of research is the investigation of 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium's potential use as a plant growth enhancer and stress resistance inducer. Additionally, further studies are needed to fully understand the mechanism of action of 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium and its potential applications in material science.
合成方法
The synthesis of 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium involves the reaction of 2,4,6-trimethylpyridine with dimethyl carbonate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as tetrabutylammonium iodide. The reaction proceeds smoothly at room temperature and produces 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium as a white crystalline solid. The yield of the reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
科学研究应用
1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium has been shown to have antitumor and antiviral activities. It has also been studied for its potential use as a drug delivery system. In agriculture, 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium has been evaluated for its ability to enhance plant growth and resistance to environmental stress. In material science, 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium has been investigated for its potential use as a precursor for the synthesis of novel materials.
属性
分子式 |
C16H18NO2+ |
|---|---|
分子量 |
256.32 g/mol |
IUPAC 名称 |
methyl 2-(2,4,6-trimethylpyridin-1-ium-1-yl)benzoate |
InChI |
InChI=1S/C16H18NO2/c1-11-9-12(2)17(13(3)10-11)15-8-6-5-7-14(15)16(18)19-4/h5-10H,1-4H3/q+1 |
InChI 键 |
QKCYKGARVKRZQX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC=C2C(=O)OC)C |
规范 SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC=C2C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



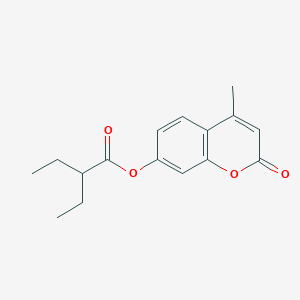



![[4-[3-Oxo-1-[4-(3-phenylpropanoyloxy)phenyl]-2-benzofuran-1-yl]phenyl] 3-phenylpropanoate](/img/structure/B289659.png)
![4-[1-(4-{[(2-Methylphenyl)sulfonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2-methylbenzenesulfonate](/img/structure/B289663.png)

